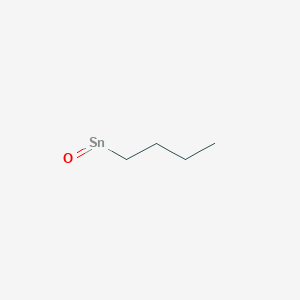

Monobutyltin oxide

Description

Properties

InChI |

InChI=1S/C4H9.O.Sn/c1-3-4-2;;/h1,3-4H2,2H3;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFSYZFXJYAPQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51590-67-1 | |

| Record name | Stannane, butyloxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051590671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, butyloxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyloxostannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

monobutyltin oxide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monobutyltin oxide (MBTO) is an organotin compound with a wide range of industrial applications.[1] It is an amorphous, white powder that is largely insoluble in water and organic solvents, but dissolves in bases, alkalis, and mineral acids.[1] This versatile compound is primarily utilized as a catalyst in various chemical reactions and as a stabilizer in the production of plastics.[1][2] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, applications, and safety considerations of this compound.

Chemical Structure

This compound is an organometallic compound with the chemical formula C4H10O2Sn.[1][3][4] The structure consists of a tin (Sn) atom bonded to one butyl group (-C4H9) and having oxide and hydroxide functionalities. Its chemical structure can be represented as a polymeric network where tin atoms are linked by oxygen atoms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| CAS Number | 2273-43-0 | [2][3][4] |

| Molecular Formula | C4H10O2Sn | [1][2][3][4] |

| Molecular Weight | 208.83 g/mol | [2][4] |

| Appearance | White to off-white amorphous powder or crystal | [1][2][3] |

| Melting Point | Decomposes at high temperature | [4] |

| Boiling Point | > 350 °C | [2] |

| Density | 1.46 g/cm³ | |

| Solubility in Water | 0.317 mg/L at 20 °C (practically insoluble) | |

| Solubility in Organic Solvents | Insoluble | [1] |

| Solubility in Other Solvents | Soluble in bases, alkalis, and mineral acids | [1] |

| Vapor Pressure | 24.4 Pa at 25 °C |

Synthesis of this compound

This compound can be synthesized through several methods. A common laboratory and industrial-scale synthesis involves the hydrolysis of monobutyltin trichloride.

Experimental Protocol: Synthesis via Hydrolysis of Monobutyltin Trichloride

This protocol describes a common method for the synthesis of this compound.

Materials:

-

Monobutyltin trichloride

-

Sodium carbonate (Na2CO3)[5]

-

Ammonia water (20%)

-

Deionized water

-

Surfactant (e.g., chitosan modified imidazoline ampholytic surfactant and quaternized polyvinyl alcohol)[6]

-

Organic solvent[6]

Procedure:

-

Prepare a solution of sodium carbonate in deionized water in a reaction vessel.

-

Add ammonia water to the sodium carbonate solution and heat the mixture to 50 °C with stirring.

-

In a separate container, dilute the surfactant with deionized water. Add a portion of this diluted surfactant to the reaction vessel.

-

Slowly add monobutyltin trichloride to the reaction mixture.[6]

-

Maintain the reaction at a constant temperature for a specified period (e.g., 2-4 hours) to allow for the hydrolysis to complete.[6]

-

Cool the reaction mixture to room temperature.[6]

-

Filter the resulting precipitate, which is the crude this compound.[6]

-

Wash the crude product with deionized water until the filtrate is neutral.[6]

-

Dry the purified this compound under reduced pressure at 80 °C for 12 hours.[6]

Another synthesis route involves the reaction of tetrabutyltin with tin tetrachloride.[6] This reaction produces a mixture of monobutyltin trichloride and dibutyltin dichloride, which are then separated based on their boiling points.[6] The purified monobutyltin trichloride is then hydrolyzed under alkaline conditions to yield this compound.

Applications of this compound

This compound's primary utility lies in its catalytic activity and stabilizing properties.

-

Catalyst: It is extensively used as a catalyst in the production of saturated and unsaturated polyester resins.[3][7] These resins are key components in powder coatings, coil coatings, insulating varnishes, and gel coats.[3] MBTO is also employed in the synthesis of alkyd resins, plasticizers, and in esterification and transesterification reactions. A key advantage is that it becomes incorporated into the final product, eliminating the need for neutralization or filtration. This can shorten reaction times and allow for lower reaction temperatures.[8]

-

PVC Stabilizer: this compound serves as a heat and light stabilizer for polyvinyl chloride (PVC).[7] It helps to prevent the degradation of PVC when exposed to high temperatures and UV radiation, thereby extending the lifespan of PVC products.[7]

-

Chemical Intermediate: It acts as an intermediate in the synthesis of other organotin compounds.[2][7]

-

Other Applications: this compound is also used in the formulation of antifouling paints and as a biocide in some agricultural applications.[2]

Toxicology and Safety

While this compound has numerous industrial uses, it is important to be aware of its potential health and environmental effects.

| Aspect | Description | References |

| Acute Toxicity | Toxic if swallowed or in contact with skin.[9] Toxic if inhaled.[9] LD50 (Intravenous, mouse): 180 mg/kg.[9][10] | |

| Irritation | Causes skin irritation and serious eye irritation.[9] Not thought to be a respiratory irritant, but inhalation of dust may cause discomfort.[11] | |

| Chronic Effects | Subchronic exposure to organotin compounds may be toxic to the central nervous, immune, and renal systems, as well as the liver and skin.[11] Limited evidence suggests that long-term occupational exposure may have cumulative health effects.[11] | |

| Environmental Effects | Very toxic to aquatic life with long-lasting effects.[10] Organotin compounds can persist in the environment and bioaccumulate.[7][12] |

Handling and Safety Precautions:

-

Use in a well-ventilated area.[9]

-

Wear appropriate personal protective equipment, including gloves, safety goggles, and a respirator, to prevent skin contact, eye contact, and inhalation.[9][12]

-

Avoid creating dust.

-

Store in a cool, dry, and well-ventilated area away from heat sources and oxidizing agents.[3]

-

Proper disposal is crucial to prevent environmental contamination.[7]

Conclusion

This compound is a commercially significant organotin compound with a well-established role as a catalyst and stabilizer. Its unique properties make it valuable in the production of a wide array of polymers and coatings. However, its potential toxicity necessitates strict adherence to safety protocols during handling and disposal to mitigate risks to human health and the environment. Further research into the development of safer alternatives continues to be an area of interest.

References

- 1. BNT Chemicals | MBTO – this compound [bnt-chemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CAS: 2273-43-0 | ViaCat 4100 [vestachem.com]

- 4. jiushengchem.com [jiushengchem.com]

- 5. This compound | 51590-67-1 [chemicalbook.com]

- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. atamankimya.com [atamankimya.com]

- 8. Mono-butyl tin oxide (MBTO) | CAS 2273-43-0 | COnnect Chemicals [connectchemicals.com]

- 9. This compound, Mono Butyl Tin Oxide Manufacturers, with SDS [mubychem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. chemneo.com [chemneo.com]

Synthesis of Monobutyltin Oxide from Butyltin Trichloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of monobutyltin oxide from butyltin trichloride. The document details the underlying chemical principles, experimental procedures, and quantitative data to support research and development in this area.

Introduction

This compound (MBTO), an organotin compound, serves as a critical intermediate and catalyst in various industrial applications, including the production of PVC stabilizers, esterification catalysts, and precursors for other organotin compounds.[1] Its synthesis from butyltin trichloride is a fundamental process, typically achieved through controlled hydrolysis under alkaline conditions. This guide explores the common synthetic routes, providing detailed protocols and comparative data to assist researchers in the preparation of this versatile compound.

Chemical Reaction Pathway

The synthesis of this compound from butyltin trichloride proceeds via a hydrolysis and condensation reaction. The overall transformation can be represented as the replacement of the chloro ligands on the tin atom with hydroxyl groups, followed by condensation to form the tin-oxygen-tin framework of the oxide.

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from two primary synthetic methods found in the literature.

| Parameter | Method 1: Sodium Carbonate & Ammonia | Method 2: Sodium Hydroxide |

| Reactants | ||

| Butyltin Trichloride | 100 g | 80 g[2] |

| Sodium Carbonate | 12 g | - |

| Ammonia (20% aq.) | 200 g | - |

| Sodium Hydroxide | - | 25 g in 50 g water (for dropping) & 5 g in 200 g water (initial)[2] |

| Water | 200 g | 250 g[2] |

| Additives | 1 g (Polyacrylamide, X-100, crude alcohol mixture)[3] | - |

| Reaction Conditions | ||

| Temperature | 50 °C | < 30 °C (during addition), then warming is implied[2] |

| Reaction Time | 2 hours | Not explicitly stated, but dropwise addition is controlled[2] |

| Product Information | ||

| Product Mass | 70.78 g | 58.8 g[2] |

| Yield | 99.1% | 99.3%[2] |

| Purity | 99.1%[4] | 99.3%[2] |

| Tin Content (Sn) | 56.25%[4] | 55.56%[2] |

| Chloride Content (Cl) | 0.35%[4] | 0.4%[2] |

Experimental Protocols

Method 1: Synthesis using Sodium Carbonate and Ammonia[3][6]

This method utilizes a mixture of sodium carbonate and ammonia to control the hydrolysis of butyltin trichloride.

Materials:

-

Butyltin trichloride (100 g)

-

Sodium carbonate (12 g)

-

Ammonia solution (20% w/w, 200 g)

-

Deionized water (200 g)

-

Additive mixture (1 g) (optional, reported to yield a looser product)[3]

Procedure:

-

In a reaction vessel equipped with a stirrer and a constant pressure dropping funnel, dissolve sodium carbonate (12 g) in deionized water (200 g).

-

Add the ammonia solution (200 g) to the vessel.

-

Heat the mixture to 50 °C in a water bath.

-

If using additives, dissolve 1 g in 20 g of water and add 50% of this solution to the reaction vessel.

-

Slowly add butyltin trichloride (100 g) dropwise from the constant pressure funnel into the reaction mixture over a period of time, maintaining the temperature at 50 °C.

-

If using additives, add the remaining additive solution in 20% increments every 30 minutes during the reaction.

-

After the addition is complete, maintain the reaction at a constant temperature for 2 hours.

-

Filter the resulting precipitate using a cloth funnel.

-

Wash the filter cake with approximately 200 ml of water at 50-60 °C. Repeat the washing step twice.

-

Dry the filter cake in a rotary evaporator at 70-80 °C to obtain this compound.

Method 2: Synthesis using Sodium Hydroxide[4]

This protocol employs sodium hydroxide as the base for the hydrolysis reaction.

Materials:

-

Butyltin trichloride (80 g)

-

Sodium hydroxide (30 g total)

-

Deionized water (250 g total)

Procedure:

-

In a reaction flask, dissolve 5 g of sodium hydroxide in 200 g of water.

-

Cool the solution to below 40 °C.

-

Place 80 g of butyltin trichloride into a constant pressure dropping funnel.

-

Prepare a separate solution of 25 g of sodium hydroxide in 50 g of water and place it in another constant pressure dropping funnel.

-

Slowly and simultaneously add the butyltin trichloride and the concentrated sodium hydroxide solution dropwise to the reaction flask.

-

Control the dropping rate to maintain the reaction temperature below 30 °C and the pH at approximately 8.0.

-

After the addition is complete, the resulting product is filtered, washed with water until neutral, and dried under reduced pressure at 80 °C for 12 hours to yield butyltin oxide.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from butyltin trichloride.

Caption: General experimental workflow for this compound synthesis.

Characterization

The synthesized this compound is typically a white, amorphous powder. Key characterization parameters include tin and chloride content, which are indicative of the purity and completeness of the reaction.

Infrared (IR) Spectroscopy: An IR spectrum of butyltin oxide would be expected to show characteristic peaks for Sn-O-Sn stretches, typically in the range of 500-700 cm⁻¹. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the conversion of the stannonic acid intermediate to the oxide.

While specific NMR spectra for this compound were not available in the searched literature, general expectations for organotin compounds can be outlined:

-

¹H NMR: The proton NMR spectrum would show signals corresponding to the butyl group. These would typically appear as a triplet for the terminal methyl group, and multiplets for the three methylene groups, likely in the 0.8-1.8 ppm range.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals for the four carbon atoms of the butyl group.

-

¹¹⁹Sn NMR: The ¹¹⁹Sn NMR spectrum is particularly informative for tin compounds. For monobutyltin species, the chemical shift is expected in a specific region that can help confirm the structure and coordination environment of the tin atom.

Conclusion

The synthesis of this compound from butyltin trichloride is a well-established process that can be achieved with high yield and purity through controlled hydrolysis in an alkaline medium. The choice of base, either a combination of sodium carbonate and ammonia or sodium hydroxide, can be selected based on desired process conditions and available equipment. This guide provides the necessary technical details to enable researchers to successfully synthesize and characterize this important organotin compound for their specific applications. Further investigation into the spectroscopic characterization, particularly NMR, of the final product is recommended for comprehensive quality control.

References

An In-depth Technical Guide to Monobutyltin Oxide: Identification, Properties, and Applications

This technical guide provides a comprehensive overview of monobutyltin oxide (MBTO), a versatile organotin compound. It is intended for researchers, scientists, and professionals in the chemical and materials science fields, offering detailed information on its identification, chemical and physical properties, synthesis protocols, and primary applications.

Identification and CAS Number

This compound is an organotin compound with some ambiguity in its precise structural representation and, consequently, its CAS number. It is often referred to by several synonyms, including butylstannoic acid, butyltin hydroxide oxide, and n-butyltin sesquioxide.

Two primary CAS numbers are frequently associated with this compound:

-

2273-43-0 : This CAS number is most commonly assigned to Butyltin hydroxide oxide or Butylstannonic acid, which is chemically represented as C₄H₁₀O₂Sn.[1][2][3][4] This is the more frequently cited CAS number for the commercially available catalyst.

-

51590-67-1 : This CAS number is assigned to Butyloxostannane or Butylstannanone, with the chemical formula C₄H₁₀OSn.[5][6]

While both refer to closely related monobutyltin species, CAS No. 2273-43-0 is the more prevalently used identifier for the commercial product known as this compound (MBTO) and will be the primary focus of this guide.

Physicochemical Properties

This compound is an amorphous, white powder that is almost insoluble in water and organic solvents.[2] It is, however, soluble in bases, alkalis, and mineral acids.[2] The compound is noted for its hydrolytic stability. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2273-43-0 | [1][3] |

| Molecular Formula | C₄H₁₀O₂Sn | [1][3] |

| Molecular Weight | 208.83 g/mol | [1][4] |

| Appearance | White to off-white amorphous powder/crystal | [1] |

| Density | 1.46 g/cm³ | [3] |

| Boiling Point | > 350 °C | [1] |

| Melting Point | Decomposes above 300 °C | [7] |

| Vapor Pressure | 24.4 Pa at 25 °C | |

| Water Solubility | Insoluble (< 0.1 mg/L) | [3][4] |

| Solubility in Organic Solvents | 9.5 mg/L at 20 °C | |

| Tin Content | 54.80 – 59.50 % | [3] |

Synthesis of this compound

This compound is typically synthesized through the hydrolysis of monobutyltin trichloride under alkaline conditions. Several variations of this process exist, with the general workflow involving the reaction of an organotin precursor followed by hydrolysis, filtration, and drying.

A common laboratory-scale synthesis involves the reaction of monobutyltin trichloride with sodium carbonate in the presence of ammonia water.

Materials:

-

Monobutyltin trichloride (100g)

-

Sodium carbonate (Na₂CO₃) (12g)

-

Ammonia water (20% concentration, 200g)

-

Deionized water

-

Additive (e.g., surfactant, 1g)

Procedure:

-

Dissolve 12g of Na₂CO₃ in 200g of deionized water in a reaction vessel with stirring.

-

Add 200g of 20% ammonia water to the solution.

-

Heat the reaction mixture to 50°C in a water bath.

-

Separately, dilute 1g of the additive in 20g of water. Add 50% of this diluted additive to the reaction vessel.

-

Slowly add 100g of monobutyltin trichloride to the reaction mixture from a constant pressure funnel.

-

Maintain the reaction at a constant temperature of 50°C for 2 hours. During this time, add the remaining diluted additive in 20% increments every 30 minutes.

-

After the reaction is complete, filter the resulting this compound precipitate using a cloth funnel.

-

Transfer the filter cake to a beaker and wash with approximately 200ml of water at 50-60°C. Repeat the washing step twice.

-

Dry the final product using a rotary evaporator at 70-80°C to obtain this compound as a white powder.

A more general industrial synthesis pathway involves the reaction of tetrabutyltin with tin tetrachloride to produce a mixture of monobutyltin trichloride and dibutyltin dichloride.[8] These intermediates are then separated by distillation based on their different boiling points.[8] The purified monobutyltin trichloride is then hydrolyzed to yield this compound.

Caption: Industrial synthesis workflow for this compound.

Applications

The primary application of this compound is as a catalyst in the chemical industry, particularly in the production of various polymers.[5][9]

MBTO is a highly effective catalyst for esterification, transesterification, and polycondensation reactions at temperatures between 210°C and 240°C.[5] It is used in the synthesis of:

-

Saturated polyester resins for powder coatings and coil coatings.

-

Unsaturated polyester resins for gel coats, sheet molding, and cast molding applications.

-

Alkyd resins .[2]

One of the key advantages of using MBTO as a catalyst is that it becomes incorporated into the final product, eliminating the need for neutralization or filtration steps.[5] This simplifies the manufacturing process and can lead to energy savings due to lower possible reaction temperatures.[5]

Caption: Simplified catalytic cycle of MBTO in polyesterification.

This compound serves as a heat and light stabilizer in the production of polyvinyl chloride (PVC).[5] It helps to prevent the degradation of PVC when exposed to high temperatures and UV radiation, thereby extending the lifespan of PVC products.[5]

MBTO is also used as:

-

A chemical intermediate in the synthesis of other organotin compounds.[5]

-

A catalyst in the production of polymeric plasticizers.

-

An additive in various other polymer production processes.[5]

Analytical and Identification Methods

The identification and quantification of this compound, and organotins in general, can be performed using various analytical techniques.

-

Atomic Absorption Spectroscopy (AAS): Graphite furnace atomic absorption is a sensitive technique for determining the tin content in a sample. The sample is typically desorbed with a solvent mixture, such as 10% acetic acid in toluene, before analysis.[7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): EPA Method 8323 describes the use of micro-liquid chromatography coupled with electrospray ion trap mass spectrometry (µLC-ES-ITMS) for the determination of organotins.[10] This method allows for the direct detection of the monobutyltin cation without the need for derivatization.[10]

Sample Preparation for LC-MS (Water Samples):

-

Acidify a 2-liter water sample with hydrochloric acid.

-

Extract the sample using solid-phase extraction (SPE) discs.

-

Elute the organotins from the SPE disc for analysis.

Note: All glassware used in organotin analysis should be acid-washed to prevent contamination.[10]

Safety and Handling

This compound is a toxic substance and should be handled with care. It is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes and skin.[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.[7] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[3][4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. BNT Chemicals | MBTO – this compound [bnt-chemicals.com]

- 3. This compound | CAS: 2273-43-0 | ViaCat 4100 [vestachem.com]

- 4. This compound, Mono Butyl Tin Oxide Manufacturers, with SDS [mubychem.com]

- 5. atamankimya.com [atamankimya.com]

- 6. This compound | 51590-67-1 [chemicalbook.com]

- 7. osha.gov [osha.gov]

- 8. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. Uses of this compound | Manufacturer in china【Tianshiwax】 [tianswax.com]

- 10. epa.gov [epa.gov]

Solubility of Monobutyltin Oxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of monobutyltin oxide (MBTO), a compound of significant interest in various industrial and chemical processes. This document collates available data on its solubility in organic solvents, addresses inconsistencies in the literature, and provides standardized experimental protocols for solubility determination.

Introduction to this compound (MBTO)

This compound, also known as butylstannoic acid, is an organotin compound with the chemical identifier CAS 2273-43-0. It typically presents as an amorphous, white powder. Its chemical formula is generally represented as C4H10O2Sn, corresponding to the structure of butylstannoic acid (C4H9SnOOH).[1][2] MBTO is widely utilized as a catalyst in the production of polyester resins and in various esterification and polycondensation reactions. Understanding its solubility is critical for optimizing reaction conditions, developing formulations, and ensuring process efficiency.

Solubility Profile of this compound

The solubility of MBTO in organic solvents is a subject with conflicting reports in the available literature. While some sources describe it as soluble in specific organic media, the consensus from multiple technical data sheets points towards very limited solubility in most organic solvents under standard conditions.

Qualitative Solubility

There is a notable discrepancy in qualitative descriptions of MBTO's solubility. A significant number of sources state that MBTO is "almost insoluble" or "insoluble" in water and most organic solvents.[1][3] However, it is consistently reported to be soluble in strong bases, alkalis, and mineral acids.[1]

In contrast, some literature suggests that MBTO is soluble in specific organic solvents such as chloroform, toluene, and acetone.[4] Another source posits that the presence of the butyl group should contribute to its solubility in organic media.[5] This contradiction highlights the need for careful experimental verification by researchers.

A key aspect of MBTO's application is its ability to solubilize under specific reaction conditions. It is widely reported that MBTO becomes soluble in carboxylic acids at elevated temperatures, typically around 80°C, which is a condition met during its use as an esterification catalyst.[3][4]

Quantitative Solubility Data

Quantitative data on the solubility of this compound in organic solvents is sparse. The most consistently reported figure is a solubility of 9.5 mg/L in "organic solvents" at 20°C.[6] This low value aligns with the description of MBTO as being largely insoluble. For context, the water solubility is cited within the range of 317 to 3200 µg/L at 20°C.[6]

The following table summarizes the available quantitative solubility data for this compound.

| Solvent | Temperature (°C) | Solubility | Citation(s) |

| "Organic Solvents" | 20 | 9.5 mg/L | [6] |

| Water | 20 | 317-3200 µg/L | [6] |

Factors Influencing Solubility

The solubility of a compound like this compound is not static and can be influenced by several factors. Understanding these can allow for the manipulation of conditions to achieve desired solubility for specific applications.

Caption: Key factors affecting the solubility of this compound.

Experimental Protocols for Solubility Determination

Given the limited and conflicting data, researchers may need to determine the solubility of MBTO in specific solvents of interest. Below are detailed methodologies for conducting such experiments.

Static Equilibrium Method (Gravimetric Analysis)

This is a common and reliable method for determining the solubility of a solid in a liquid.

Caption: Workflow for the Static Equilibrium Method of solubility determination.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vessel. The excess solid is crucial to ensure that the solution becomes saturated.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (e.g., 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A temperature-controlled shaker or stirrer is ideal.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle completely. Centrifugation can be used to accelerate this process and ensure a clear supernatant.

-

Sampling: Carefully withdraw a precise volume of the clear supernatant without disturbing the solid residue.

-

Solvent Evaporation: Transfer the collected sample to a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the MBTO).

-

Mass Determination: Once the solvent is fully evaporated, weigh the container with the dry MBTO residue.

-

Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the supernatant sample taken.

General Solubility Test Protocol

For a quicker, semi-quantitative assessment, the following protocol can be used.

Methodology:

-

Solvent Addition: Into a small test tube, add approximately 30 mg of this compound.

-

Initial Observation: Add the chosen organic solvent in 0.5 mL increments, up to a total of 1 mL. After each addition, vortex or shake the tube vigorously for 30-60 seconds.

-

Solubility Assessment: Observe the mixture. If the solid completely dissolves, it is considered soluble at that concentration (e.g., >30 mg/mL). If it does not, it can be classified as partially soluble or insoluble.

-

Effect of Temperature: If the compound is not soluble at room temperature, gently heat the mixture in a water bath (e.g., to 50-70°C) and observe any changes in solubility. Be cautious with flammable solvents. Record the temperature at which dissolution occurs, if any.

Conclusion

The solubility of this compound in organic solvents is a complex topic with conflicting information in the public domain. While quantitative data is scarce, the general consensus points to low solubility in most common organic solvents at ambient temperatures. However, its solubility increases significantly in the presence of reactants like carboxylic acids at elevated temperatures, a key feature for its catalytic applications. For researchers and professionals in drug development, it is imperative to experimentally verify the solubility of MBTO in their specific solvent systems using standardized protocols as outlined in this guide. This will ensure accurate and reproducible results in formulation and process development.

References

monobutyltin oxide material safety data sheet handling precautions

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the essential handling precautions for Monobutyltin Oxide (MBTO), a compound frequently used as a catalyst in the production of saturated and unsaturated polyester resins, as well as a heat stabilizer for PVC.[1][2] Given its hazardous properties, a thorough understanding and implementation of safety protocols are critical for all personnel involved in its handling.

Hazard Identification

This compound is classified as a hazardous substance.[3] It is toxic if swallowed, in contact with skin, or if inhaled.[4] It is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[4][5] Furthermore, MBTO is very toxic to aquatic life, with long-lasting effects.[6][7] Prolonged or repeated exposure may have adverse effects on the immune, nervous, and reproductive systems.[3]

Exposure Controls and Personal Protection

To minimize exposure risks, a combination of engineering controls and personal protective equipment (PPE) is mandatory.

Engineering Controls: Work areas must be equipped with adequate ventilation systems, including local exhaust ventilation, to prevent the dispersion of dust and fumes.[1][5][7] Safety showers and eyewash stations must be readily accessible in the immediate vicinity of any potential exposure.[5][6]

Personal Protective Equipment (PPE): The selection of appropriate PPE is crucial for preventing direct contact with this compound.

| Protection Type | Equipment Specification | Source(s) |

| Eye/Face Protection | Tight-sealing safety goggles or a full-face shield. | [1][5][6][7] |

| Skin Protection | Chemically resistant gloves and protective clothing to prevent skin exposure. | [1][5][6][7] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator should be worn if exposure limits are exceeded or if irritation is experienced. For high airborne contaminant concentrations, a positive-pressure supplied-air respirator may be required. A dustproof gas mask is also recommended. | [1][5][6][7] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to maintain a safe laboratory environment.

Handling: Personnel should avoid all personal contact with the substance, including inhalation of dust or fumes.[3] Do not eat, drink, or smoke in areas where MBTO is handled.[4][5] Hands and any exposed skin should be washed thoroughly after handling.[4][5] Contaminated clothing must be removed and washed before reuse.[5][6]

Storage: Proper storage is critical to maintaining the stability and integrity of this compound.

| Parameter | Requirement | Source(s) |

| Container | Keep in original, tightly sealed, and properly labeled containers. | [3][4][5] |

| Environment | Store in a cool, dry, and well-ventilated area. | [2][4][6] |

| Temperature | Recommended storage temperature is between 10°C - 25°C, not to exceed 30°C. | [1][6] |

| Incompatibilities | Segregate from strong acids, bases, and oxidizing agents. Avoid exposure to moisture. | [1][3][4] |

Emergency Procedures

In the event of an emergency, immediate and appropriate action must be taken.

First Aid Measures: The following table summarizes the recommended first aid procedures following exposure.

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [3][4][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician. | [4][5][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][5][6][8] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3][5][9] |

Fire-Fighting Measures: In case of a fire, use extinguishing media appropriate for the surrounding environment, such as dry powder, foam, water spray, or carbon dioxide.[3][4][9] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[3][4][5] Hazardous combustion products include carbon oxides and tin oxides.[1][4][5]

Accidental Release Measures: For a spill, personal protective equipment must be used.[5][9] Personnel should be evacuated from the area, and the spill should be approached from upwind.[4][5] Prevent the substance from entering drains or waterways.[5][7] If the material is a powder, cover it with a plastic sheet or tarp to minimize dust generation.[5] The spilled material should be mechanically taken up or absorbed with an inert material (e.g., sand, vermiculite) and placed into a suitable, labeled container for disposal.[1][5] The contaminated area must be thoroughly cleaned.[5]

The following diagram illustrates a logical workflow for responding to a chemical spill.

Caption: Workflow for a safe and effective chemical spill response.

Toxicological & Experimental Data

Quantitative toxicological data for this compound is limited in publicly available safety documents. The primary value found is for acute toxicity via a specific route of administration.

| Toxicity Metric | Value | Species | Route | Source(s) |

| LD50 | 180 mg/kg | Mouse | Intravenous | [3][4][7] |

Experimental Protocols: Detailed methodologies for the toxicological experiments cited (e.g., the LD50 study) are not provided in the reviewed Material Safety Data Sheets. Such protocols are typically part of comprehensive internal or regulated study reports and are not generally disclosed in standard safety documentation.

References

- 1. atamankimya.com [atamankimya.com]

- 2. This compound | CAS: 2273-43-0 | ViaCat 4100 [vestachem.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound, Mono Butyl Tin Oxide Manufacturers, with SDS [mubychem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. biosynth.com [biosynth.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. Page loading... [wap.guidechem.com]

In-Depth Technical Guide to the Thermal Stability and Decomposition of Monobutyltin Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monobutyltin oxide (MBTO), an organotin compound with the general formula (C4H9SnOOH)n, is a versatile industrial chemical widely utilized as a catalyst in the production of polyesters and as a stabilizer for polyvinyl chloride (PVC). Its efficacy in high-temperature applications is intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the thermal behavior of this compound, detailing its decomposition pathway, thermal stability limits, and the analytical methodologies used for its characterization. Quantitative data from thermal analyses are presented, alongside detailed experimental protocols and a proposed decomposition mechanism. This document is intended to serve as a critical resource for researchers and professionals working with organotin compounds in various industrial and developmental applications.

Thermal Stability of this compound

This compound is generally characterized by its high thermal stability, a property that makes it a suitable catalyst for high-temperature esterification and polycondensation reactions. Commercial literature and industrial data consistently report its stability in applications conducted at temperatures between 210°C and 240°C, with an upper stability limit often cited as 250°C.[1][2]

Recent scientific investigations into butyltin oxide hydroxide (BuSnOOH), a closely related model compound for this compound, have provided more precise data on its thermal decomposition. Studies utilizing Temperature Programmed Desorption (TPD) have determined that the decomposition of BuSnOOH initiates at approximately 653 K (~380°C).[3][4][5] This decomposition is primarily characterized by the cleavage of the butyl-tin bond, which is the initial and rate-determining step in the thermal degradation process.[3][4][5]

Quantitative Thermal Analysis Data

| Parameter | Value | Analytical Method | Reference |

| Decomposition Onset Temperature | ~653 K (~380°C) | Temperature Programmed Desorption (TPD) | [3][4][5] |

Note: The TPD data indicates the temperature at which the desorption of decomposition products becomes significant. This is a strong indicator of the onset of thermal decomposition. The original research by Frederick et al. mentions that TGA data is available in supplementary information; however, this information was not accessible in the conducted search.

Decomposition Pathway and Products

The thermal decomposition of this compound proceeds through a multi-step process initiated by the homolytic cleavage of the carbon-tin bond. This primary step results in the formation of a butyl radical and a tin-based radical species.

Proposed Decomposition Pathway:

Caption: Proposed multi-step thermal decomposition pathway of this compound.

Decomposition Products:

-

Volatile Organic Compounds: The primary volatile products resulting from the decomposition of the butyl group are butane and butene.[6] Further fragmentation of the butyl radical can also lead to the formation of smaller hydrocarbons such as ethene.[4]

-

Inorganic Residue: The non-volatile product of the thermal decomposition is an inorganic tin oxide, likely tin(IV) oxide (SnO2), which forms as the organic ligands are removed and the tin-oxygen network condenses.[3]

-

Gaseous Byproducts: In the presence of oxygen, combustion of the organic fragments will produce carbon monoxide (CO) and carbon dioxide (CO2).[7]

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature.

Caption: Generalized workflow for Thermogravimetric Analysis (TGA) of this compound.

Detailed Protocol:

-

Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is accurately weighed into a tared TGA crucible, commonly made of alumina.

-

Instrumentation: The crucible is placed in the TGA furnace.

-

Analysis Conditions: The sample is heated at a constant rate, for example, 10°C per minute, under a continuous flow of an inert gas such as nitrogen to prevent oxidation.

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting data is plotted as percentage mass loss versus temperature. The TGA curve is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve), the percentage of mass lost in each decomposition step, and the mass of the final residue.

Temperature Programmed Desorption (TPD)

TPD is a sensitive technique used to study the desorption of species from a surface as the temperature is increased. It is particularly useful for identifying the decomposition products and determining the desorption kinetics.

Caption: General workflow for Temperature Programmed Desorption (TPD) analysis.

Detailed Protocol:

-

Sample Preparation: A thin film of this compound is typically deposited on a substrate.

-

Instrumentation: The sample is placed in an ultra-high vacuum (UHV) chamber.

-

Analysis Conditions: The sample is heated at a linear rate.

-

Data Acquisition: A mass spectrometer is used to detect the molecules that desorb from the surface as the temperature increases. The mass spectrometer signal for specific mass-to-charge (m/z) ratios is recorded as a function of temperature.

-

Data Analysis: The resulting TPD spectra (plots of ion intensity versus temperature) are analyzed to identify the desorbed species and the temperatures at which they desorb, providing insights into the decomposition mechanism and surface binding energies.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique for identifying the volatile products of thermal decomposition.

Detailed Protocol:

-

Sample Introduction: A small, accurately weighed amount of this compound is placed in a pyrolysis probe.

-

Pyrolysis: The probe is rapidly heated to a specific decomposition temperature in an inert atmosphere. This rapid heating ensures that the decomposition products are representative of the primary decomposition pathways.

-

Separation: The volatile decomposition products are swept by a carrier gas into a gas chromatograph (GC). The GC column separates the different components of the mixture based on their boiling points and interactions with the stationary phase.

-

Detection and Identification: As the separated components elute from the GC column, they enter a mass spectrometer (MS). The MS ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a mass spectrum for each component. The mass spectra are then compared to spectral libraries to identify the individual decomposition products.

Conclusion

This compound exhibits good thermal stability, making it a reliable catalyst and stabilizer for high-temperature industrial processes up to approximately 250°C. Scientific studies on the closely related butyltin oxide hydroxide indicate that thermal decomposition begins around 380°C with the cleavage of the butyl-tin bond. The decomposition proceeds with the evolution of volatile hydrocarbons, primarily butane and butene, and results in the formation of a stable inorganic tin oxide residue. The analytical techniques of TGA, TPD, and Py-GC-MS are essential for a comprehensive understanding of the thermal behavior of this compound. Further research to obtain a detailed TGA/DSC analysis of pure this compound and a more comprehensive identification of all volatile decomposition products would be beneficial for a complete understanding of its thermal degradation profile.

References

Monobutyltin Oxide: A Comprehensive Technical Guide for Researchers

For immediate release:

This technical guide provides an in-depth overview of monobutyltin oxide (MBTO), a versatile organotin compound with significant applications in industrial catalysis and polymer stabilization. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and catalytic activity. All quantitative data is presented in a clear, tabular format, and a detailed experimental protocol for its synthesis is provided. Furthermore, a proposed catalytic cycle for its role in esterification reactions is visualized using a directed graph.

Core Compound Data

This compound is an amorphous, white solid that is largely insoluble in water and organic solvents but soluble in bases and mineral acids. The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O₂Sn | [1][2][3][4] |

| Molecular Weight | 208.83 g/mol | [1][2][3][4] |

| CAS Number | 2273-43-0 | [1][2] |

| Appearance | White to off-white powder/crystal | [1] |

| Boiling Point | > 350 °C (decomposes) | [1][5] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the hydrolysis of monobutyltin trichloride under alkaline conditions. The following protocol is a representative example of this procedure.

Materials:

-

Monobutyltin trichloride (100 g)

-

Sodium carbonate (Na₂CO₃) (12 g)

-

20% Ammonia water (200 g)

-

Deionized water

-

Unspecified additive (1 g, optional, for improved product morphology)

Procedure:

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve 12 g of sodium carbonate in 200 g of deionized water with stirring. To this solution, add 200 g of 20% ammonia water.

-

Reaction Setup: Place the reaction vessel in a water bath and heat the solution to 50 °C.

-

Addition of Precursor: Slowly add 100 g of monobutyltin trichloride to the reaction mixture from a constant pressure funnel over a period of time.

-

Reaction: Maintain the reaction mixture at a constant temperature of 50 °C for 2 hours with continuous stirring.

-

Purification - Filtration and Washing: After the reaction is complete, filter the resulting solid product using a cloth funnel. Transfer the filter cake to a beaker and wash it with approximately 200 mL of water at 50-60 °C. Repeat the washing step.

-

Drying: Dry the washed product using a rotary evaporator at a temperature of 70-80 °C to obtain the final this compound product. This process has been reported to yield approximately 70.78 g of this compound, which corresponds to a yield of 99.1%.

Catalytic Activity and Signaling Pathways

This compound is widely employed as a catalyst for esterification and polycondensation reactions, significantly reducing reaction times compared to uncatalyzed processes. The following diagram illustrates a proposed catalytic cycle for the esterification of a carboxylic acid with an alcohol, where n-butylstannoic acid (a form of this compound) acts as the catalyst.

Caption: Proposed catalytic cycle of this compound in an esterification reaction.

References

- 1. BNT Chemicals | MBTO – this compound [bnt-chemicals.com]

- 2. atamankimya.com [atamankimya.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. EP0419254B1 - Use of organotin esterification catalysts for reducing extractability - Google Patents [patents.google.com]

- 5. EP0419254A2 - Polyester compositions and organotin esterification catalysts therefor - Google Patents [patents.google.com]

Hydrolytic Stability of Monobutyltin Oxide in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monobutyltin oxide (MBTO), an organotin compound utilized as a catalyst and stabilizer, is often described in commercial literature as "hydrolytically stable." This technical guide provides an in-depth review of the available scientific information regarding the hydrolytic stability of this compound in aqueous solutions. While quantitative kinetic data for MBTO hydrolysis is scarce in public literature, this guide synthesizes information on its aqueous solubility, the hydrolysis of its precursor monobutyltin trichloride (MBTC), and the degradation pathways of related butyltin compounds to build a comprehensive understanding. This document details relevant experimental protocols for the analysis of butyltins in aqueous media and presents logical pathways for its synthesis and potential degradation.

Introduction

This compound (MBTO) is an amorphous, white solid organotin compound.[1][2] It finds primary application as a high-temperature catalyst for esterification and polycondensation reactions in the production of polyester resins for powder and coil coatings.[1][3] In these contexts, its stability is a key attribute. However, for applications in or with potential exposure to aqueous environments, a thorough understanding of its hydrolytic stability is critical. This guide addresses the behavior of MBTO in aqueous solutions, drawing upon data from related compounds to fill gaps in the existing literature.

Physicochemical Properties and Aqueous Solubility

This compound is characterized as a white powder.[4] Data regarding its solubility in water is varied, with sources describing it as sparingly soluble to insoluble.[2][3][4][5][6] This variability may be due to differences in the specific form of the oxide or the experimental conditions.

Table 1: Reported Aqueous Solubility of this compound

| Solubility Description | Reported Value | Temperature (°C) | Source(s) |

| Sparingly soluble | Not specified | Not specified | [3] |

| Insoluble | < 0.1 mg/L | Not specified | [4] |

| Insoluble | 0.317 mg/L | 20 | [5] |

| Reacts with water | Not applicable | Not applicable | [7] |

| Almost insoluble | Not specified | Not specified | [2] |

The note that MBTO "reacts" with water suggests that hydrolysis, even if slow, does occur, leading to the formation of other species.[7] It is also soluble in strong alkalis and mineral acids.[2]

Hydrolytic Stability and Degradation Pathways

While many commercial data sheets describe MBTO as "hydrolytically stable," this is a qualitative assessment likely relevant to its use conditions (high temperature, non-aqueous environments).[1][2][3] In aqueous environmental conditions, organotin compounds are known to undergo degradation. The primary degradation pathway for higher alkylated butyltins like tributyltin (TBT) is sequential debutylation, which proceeds through dibutyltin (DBT) to monobutyltin (MBT), and ultimately to inorganic tin.[8][9]

The hydrolysis of monobutyltin trichloride (MBTC), a common precursor for MBTO, provides insight into the behavior of the monobutyltin moiety in water. The process involves a series of hydrolysis and condensation steps to form dimers and eventually polymeric stannic acids like [BuSn(O)OH]n.[10][11]

Below is a logical diagram illustrating the synthesis of MBTO from its precursor and its likely subsequent hydrolysis and degradation in an aqueous environment, based on established organotin chemistry.

Caption: Synthesis of MBTO and its potential aqueous degradation pathway.

Experimental Protocols for Stability Assessment

Sample Preparation and Preservation

-

Collection: Collect water samples in glass, polypropylene, or PTFE containers.[8]

-

Preservation: To prevent degradation during storage, samples should be preserved. The addition of glacial acetic acid to a concentration of 1% (v/v) has been shown to preserve butyltin species in seawater for at least 5 days at room temperature.[12] Storage at low temperatures (4°C or -18°C) is also recommended.[8]

Analytical Methods

The determination of monobutyltin concentrations in aqueous solutions requires sensitive analytical techniques due to the low solubility and potential for low environmental concentrations.

Table 2: Summary of Analytical Methods for Butyltin Compounds

| Method | Principle | Sample Preparation | Advantages | Source(s) |

| GC-MS/MS | Gas Chromatography coupled with Tandem Mass Spectrometry. | Requires derivatization (e.g., ethylation with NaBEt₄) to make the butyltins volatile, followed by extraction. | High sensitivity and specificity. Isotope dilution analysis can be used for high accuracy. | [12] |

| LC-ICP-MS | Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry. | Direct analysis after solid-phase extraction (SPE). No derivatization is needed. | Eliminates toxic derivatization reagents, reduces sample preparation time, and offers exceptional sensitivity and specificity. | [13] |

| GFAAS | Graphite Furnace Atomic Absorption Spectroscopy. | Desorption with 10% acetic acid in toluene. | Applicable for specific matrices, such as airborne samples collected on filters. | [14] |

Experimental Workflow for Hydrolysis Study

A logical workflow to quantitatively assess the hydrolytic stability of MBTO would involve the following steps.

References

- 1. Mono-butyl tin oxide (MBTO) | CAS 2273-43-0 | COnnect Chemicals [connectchemicals.com]

- 2. BNT Chemicals | MBTO – this compound [bnt-chemicals.com]

- 3. atamankimya.com [atamankimya.com]

- 4. This compound | CAS: 2273-43-0 | ViaCat 4100 [vestachem.com]

- 5. This compound | 2273-43-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound, Mono Butyl Tin Oxide Manufacturers, with SDS [mubychem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Tributyltin (TBT) in freshwater and marine water [waterquality.gov.au]

- 10. Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. eurofins.com.au [eurofins.com.au]

- 14. osha.gov [osha.gov]

Unveiling the Amorphous Architecture of Monobutyltin Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Monobutyltin oxide (MBTO), also known as butylstannoic acid, is an amorphous white solid with significant industrial applications, primarily as a catalyst in the synthesis of polyesters and as a stabilizer for polyvinyl chloride (PVC).[1][2] Its amorphous nature is crucial to its catalytic activity and solubility in reaction media. This technical guide provides an in-depth exploration of the amorphous structure of this compound, including its synthesis, characterization, and a proposed structural model based on available data for analogous organotin compounds.

Physicochemical Properties

This compound is a white powder that is practically insoluble in water and most organic solvents.[3] It is, however, soluble in strong bases and mineral acids.

| Property | Value |

| Molecular Formula | C4H10O2Sn |

| Appearance | Amorphous white powder |

| Solubility | Insoluble in water and most organic solvents; soluble in strong bases and mineral acids. |

| Decomposition Temperature | > 300 °C |

Synthesis of Amorphous this compound

The primary route for synthesizing amorphous this compound is through the controlled hydrolysis of monobutyltin trichloride (MBTC) in an alkaline aqueous solution. The reaction proceeds via the formation of butylstannoic acid, which exists as a complex polymeric structure.

A logical workflow for the synthesis and subsequent characterization of amorphous this compound is depicted below.

Structural Elucidation of the Amorphous State

The absence of long-range order in amorphous materials necessitates the use of specialized analytical techniques to probe the short- and medium-range structural environment. While direct experimental data on the amorphous structure of this compound is scarce, a plausible model can be constructed based on the known chemistry of organotin oxides and general principles of amorphous materials.

The fundamental building block is expected to be a tin atom coordinated to a butyl group and oxygen atoms. In the amorphous state, these units are connected in a disordered, three-dimensional network. The coordination number of the tin atom is likely to be greater than four, typically five or six, which is a common feature in organotin compounds.[4]

The following diagram illustrates a hypothetical local structure of amorphous this compound, emphasizing the variable coordination and bridging oxygen atoms that contribute to the disordered network.

Quantitative Structural Data (Representative Values)

Due to the lack of direct experimental data for amorphous this compound, the following table provides typical or expected ranges for key structural parameters based on studies of analogous crystalline and amorphous organotin oxides. These values should be considered as a representative model.

| Parameter | Representative Value/Range |

| Sn-C Bond Length | 2.10 - 2.20 Å |

| Sn-O Bond Length | 2.00 - 2.30 Å |

| C-Sn-O Bond Angle | 95 - 115° |

| O-Sn-O Bond Angle | 80 - 100° and 160 - 180° (for distorted geometries) |

| Tin Coordination Number | 5 or 6 |

Experimental Protocols for Structural Characterization

A multi-technique approach is essential for a comprehensive understanding of the amorphous structure of this compound. The following are detailed methodologies for key experiments.

X-Ray Diffraction (XRD)

Objective: To confirm the amorphous nature of the material.

Methodology:

-

A small amount of the dried this compound powder is gently pressed into a sample holder.

-

The sample is analyzed using a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Data is collected over a 2θ range of 5° to 80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

The resulting diffractogram for an amorphous material will show one or more broad humps (halos) and a lack of sharp Bragg peaks, which are characteristic of crystalline materials.[5][6]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the local chemical environment of the tin and carbon atoms.

Methodology:

-

The amorphous this compound powder is packed into a zirconia rotor (e.g., 4 mm diameter).

-

¹¹⁹Sn and ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR spectra are acquired on a solid-state NMR spectrometer.

-

For ¹¹⁹Sn NMR, a typical magnetic field strength would be 9.4 T or higher. The spectrum is referenced to tetramethyltin (Sn(CH₃)₄). The broad line shape observed is indicative of the distribution of different tin environments in the amorphous solid.

-

For ¹³C CP-MAS NMR, the spectrum will show broadened resonances for the butyl group carbons, reflecting the lack of a uniform crystalline environment.

Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED)

Objective: To visualize the morphology and confirm the amorphous nature at the nanoscale.

Methodology:

-

A small amount of this compound powder is dispersed in a suitable solvent (e.g., ethanol) by sonication.

-

A drop of the suspension is deposited onto a carbon-coated copper TEM grid and allowed to dry.

-

The sample is imaged using a transmission electron microscope operating at an accelerating voltage of, for example, 200 kV.

-

Bright-field TEM images are acquired to observe the morphology of the particles.

-

Selected Area Electron Diffraction (SAED) patterns are obtained from representative areas of the sample. An amorphous material will produce diffuse, concentric rings in the SAED pattern, in contrast to the sharp spots or rings from a crystalline material.[7]

Extended X-ray Absorption Fine Structure (EXAFS) and Pair Distribution Function (PDF) Analysis

Objective: To obtain quantitative information about the local atomic environment, such as coordination numbers and bond distances.

Methodology:

-

A uniform pellet of the sample is prepared by mixing the this compound powder with a binder (e.g., boron nitride) and pressing it.

-

For EXAFS, X-ray absorption spectra are collected at the Sn K-edge (29.2 keV) at a synchrotron radiation source. The data is analyzed to extract information about the number and type of neighboring atoms and their distances from the tin atom.[8][9]

-

For PDF analysis, high-energy X-ray scattering data is collected at a synchrotron source. The data is Fourier transformed to generate a pair distribution function, G(r), which represents the probability of finding two atoms separated by a distance r. This allows for the determination of average bond lengths and coordination numbers in the amorphous structure.[1][10]

Applications in Drug Development

While this compound is not directly used as a pharmaceutical, its amorphous nature and catalytic properties are relevant to drug development in several ways:

-

Polymer Synthesis: It can be used as a catalyst in the synthesis of biodegradable polyesters, which are employed in drug delivery systems such as microspheres and nanoparticles.

-

Understanding Amorphous APIs: The analytical techniques used to characterize amorphous this compound are directly applicable to the study of amorphous active pharmaceutical ingredients (APIs). Many modern drugs are formulated in an amorphous state to enhance their solubility and bioavailability.

Conclusion

The amorphous structure of this compound is key to its functionality. While a definitive, detailed atomic-level structure remains to be experimentally determined, a combination of synthesis knowledge and advanced characterization techniques allows for the development of a robust representative model. This model depicts a disordered network of tin-oxygen-tin linkages with five- or six-coordinate tin centers. The experimental protocols outlined in this guide provide a comprehensive framework for the detailed investigation of this and other amorphous organometallic compounds, which are of growing importance in materials science and pharmaceutical development.

References

- 1. epj-conferences.org [epj-conferences.org]

- 2. mdpi.com [mdpi.com]

- 3. BUTYLSTANNOIC ACID [chembk.com]

- 4. youtube.com [youtube.com]

- 5. X-ray Scattering and O–O Pair-Distribution Functions of Amorphous Ices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Solid-State NMR | Characterizing Polymorphs and Amorphous Form | Bruker [bruker.com]

- 8. EXAFS - Extended X-ray Absorption Fine Structure | Materials Characterization Services [mat-cs.com]

- 9. Extended X-ray absorption fine structure - Wikipedia [en.wikipedia.org]

- 10. icdd.com [icdd.com]

Monobutyltin Oxide: A Technical Guide to Commercial Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of monobutyltin oxide (MBTO), a versatile organotin compound with significant applications in various industrial and research settings. This document details its commercial availability, purity grades, and the experimental protocols for its synthesis and analysis, offering valuable information for professionals in drug development, materials science, and chemical synthesis.

Commercial Availability and Purity Grades

This compound is commercially available from a range of chemical suppliers, catering to different research and industrial needs. The purity of MBTO is a critical parameter for its application, particularly in sensitive areas such as catalysis and pharmaceutical intermediate synthesis. The following table summarizes the purity specifications from various commercial sources.

| Supplier | Product Name/Grade | Purity Specification | CAS Number |

| Vesta Chemicals | ViaCat 4100 | Tin content: 54.80 – 59.50 %Chlorine content: ≤1.00 %Volatility: ≤1.00 % | 2273-43-0 |

| CP Lab Safety | This compound | Sn 56.5%±0.5% | 2273-43-0 |

| Zhishang Chemical | This compound | Purity: 99.0% min | 2273-43-0 |

| Unnamed (from Patent) | Butyl Stannoic Acid | Sn: 55.56%Cl: 0.4%Purity: 99.3% | Not specified |

| Tokyo Chemical Industry | This compound | Assay: 65.0 to 73.6 % | 2273-43-0 |

It is important to note that "purity" can be defined by different metrics, including the percentage of the main component or the content of key elements like tin. Researchers should consult the suppliers' technical data sheets for detailed impurity profiles.

Experimental Protocols

The synthesis and analysis of this compound involve specific chemical procedures. The following sections detail common experimental methodologies.

Synthesis of this compound

A prevalent method for synthesizing this compound involves the hydrolysis of monobutyltin trichloride under alkaline conditions.[1] A typical laboratory-scale synthesis is as follows:

-

Reaction Setup: A solution of sodium carbonate (Na2CO3) in water is prepared in a reaction vessel. Ammonia water is added, and the solution is heated to 50°C.

-

Addition of Precursor: Monobutyltin trichloride is slowly added dropwise to the heated alkaline solution.[2] The reaction is maintained at a constant temperature for approximately 2 hours.

-

Washing and Filtration: After the reaction is complete, the resulting solid this compound is filtered. The filter cake is washed with water, typically at a temperature of 50-60°C, to remove impurities.

-

Drying: The washed product is dried under vacuum to yield the final this compound powder.[1]

Analytical Methods for Purity Assessment

The purity of this compound can be assessed using various analytical techniques.[3] These methods are crucial for quality control and for ensuring the material meets the specifications for its intended application.

-

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful methods for separating and quantifying this compound from related organotin compounds and other impurities.[3]

-

Mass Spectrometry (MS): When coupled with chromatography (e.g., GC-MS), mass spectrometry provides definitive identification of the compound and its impurities based on their mass-to-charge ratio.[3]

-

Elemental Analysis: The tin content is a key parameter for this compound and can be determined by techniques such as inductively coupled plasma optical emission spectrometry (ICP-OES) or atomic absorption spectroscopy (AAS).

Visualizing the Synthesis and Quality Control Workflow

The following diagrams illustrate the key stages in the production and quality assurance of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Caption: Quality control workflow for this compound analysis.

References

Methodological & Application

Application Notes and Protocols for Monobutyltin Oxide as an Esterification Catalyst

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of monobutyltin oxide (MBTO) as a highly effective catalyst in esterification reactions. MBTO is a versatile and efficient catalyst for the synthesis of a wide range of esters, including polyester resins and plasticizers. Its high activity, thermal stability, and the advantage of being incorporated into the final product make it a valuable tool in both research and industrial settings.

Introduction to this compound in Esterification

This compound (MBTO), an amorphous, white, hydrolytically stable solid, serves as a potent Lewis acid catalyst for esterification and polycondensation reactions.[1] It is particularly effective at elevated temperatures, typically between 210°C and 240°C.[1] A key feature of MBTO is its solubilization in the presence of carboxylic acids at temperatures as low as 80°C, leading to its incorporation into the final polymer or ester product.[2] This characteristic eliminates the need for catalyst removal steps, such as filtration or neutralization, streamlining the overall synthesis process.[2]

The use of MBTO can significantly reduce reaction times, in some cases by 20-25% compared to uncatalyzed reactions, offering potential energy savings and increased throughput.

Catalytic Mechanism of this compound

The catalytic activity of this compound in esterification reactions proceeds through a mononuclear mechanism. The active catalytic species is a monomeric n-butyltin derivative. The proposed catalytic cycle, supported by experimental and Density Functional Theory (DFT) studies, involves the following key steps:

-

Ligand Exchange: The active catalyst undergoes ligand exchange with the alcohol reactant.

-

Coordination: The carboxylic acid coordinates to the tin center.

-

Nucleophilic Attack: The coordinated alcohol attacks the carbonyl carbon of the coordinated carboxylic acid.

-

Proton Transfer: Intramolecular proton transfer facilitates the formation of a tetrahedral intermediate.

-

Water Elimination: A molecule of water is eliminated, and the ester is formed.

-

Catalyst Regeneration: The active catalyst is regenerated, ready to start a new cycle.

The rate-determining step in this process is the carbon-oxygen bond breaking for the elimination of water.

Applications and Experimental Protocols

This compound is a versatile catalyst with applications in the synthesis of various ester-containing products. Below are detailed protocols for two common applications: the synthesis of polyester resins and the production of plasticizers.

Synthesis of Polyester Resins

This protocol describes the synthesis of a polyester resin from isophthalic acid, propylene glycol, and maleic anhydride, illustrating the significant rate enhancement provided by this compound.

Experimental Workflow:

Materials:

-

Propylene glycol

-

Isophthalic acid

-

Maleic anhydride

-

This compound (hydroxy this compound)

-

Reaction flask (e.g., 2-liter, 3-neck) equipped with a mechanical stirrer, nitrogen inlet, thermometer, and a condenser with a receiver for water removal.

-

Heating mantle

Protocol:

-

First Stage:

-

Charge the reaction flask with 4.4 moles of propylene glycol and 2.0 moles of isophthalic acid.

-

For the catalyzed reaction, add 0.86 g of hydroxy this compound (0.20 mole % of the initial charge).[3]

-

Heat the mixture to approximately 220°C under a nitrogen atmosphere while stirring.[3]

-

Continuously remove the water of reaction via the condenser and receiver.

-

Monitor the reaction progress by periodically determining the acid number of the mixture.

-

Continue the first stage until the acid number reaches approximately 10 mg KOH/g.[3]

-

-

Second Stage:

-

Cool the reaction mixture to about 160°C.[3]

-

Carefully add 2.0 moles of maleic anhydride to the flask.[3]

-

Reheat the mixture to approximately 220°C and continue to remove the water of reaction.[3]

-

Monitor the acid number until it reaches the target value of 25 mg KOH/g.[3]

-

Once the target acid number is reached, cool the resulting polyester resin.

-

Data Presentation:

The following table summarizes the effect of this compound on the reaction time for the synthesis of the polyester resin described above.

| Reaction Condition | First Stage Time (Hours) | Second Stage Time (Hours) |

| No Catalyst | 6.3 | 5.6 |

| 0.20 mole% MBTO | 2.9 | 4.5 |

| Data sourced from patent EP0419254B1.[3] |

Synthesis of Dioctyl Phthalate (DOP) Plasticizer

This protocol provides a representative procedure for the synthesis of the common plasticizer, dioctyl phthalate (DOP), from phthalic anhydride and 2-ethylhexanol using this compound as the catalyst.

Experimental Workflow:

Materials:

-

Phthalic anhydride

-

2-Ethylhexanol

-

This compound

-

Reaction flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

-

Heating mantle

-

Sodium carbonate solution (for neutralization)

-

Brine and deionized water (for washing)

Protocol:

-

Reaction Setup:

-

To a reaction flask, add 1.0 mole of phthalic anhydride and 2.2 moles of 2-ethylhexanol.

-

Add this compound at a catalyst loading of 0.1-0.5% by weight of the reactants.

-

Assemble the Dean-Stark apparatus and condenser.

-

-

Esterification:

-

Heat the reaction mixture to 180-220°C with stirring under a slow stream of nitrogen.

-

Water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction by measuring the amount of water collected or by titrating the acid number of the reaction mixture.

-

The reaction is considered complete when the theoretical amount of water has been collected or the acid number is below a target value (e.g., <0.1 mg KOH/g).

-

-

Work-up:

-

Cool the reaction mixture to below 100°C.

-

Neutralize any remaining acidity by washing with a dilute sodium carbonate solution.

-

Wash the organic layer sequentially with deionized water and brine.

-

Remove the excess 2-ethylhexanol and any residual water by vacuum distillation.

-

The remaining liquid is the dioctyl phthalate product.

-